molecular formula C5H9NO3S B563014 Tiopronin 13C D3 CAS No. 1189695-13-3

Tiopronin 13C D3

Cat. No.: B563014
CAS No.: 1189695-13-3
M. Wt: 167.202
InChI Key: YTGJWQPHMWSCST-HZPPXAECSA-N
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Description

Tiopronin 13C D3 is a deuterium-labeled derivative of Tiopronin, a thiol-containing compound. It is primarily used in scientific research for its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways. The compound is characterized by the presence of carbon-13 and deuterium atoms, which replace the standard carbon and hydrogen atoms in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiopronin 13C D3 involves the incorporation of carbon-13 and deuterium into the Tiopronin molecule. The process typically starts with the synthesis of (2-Mercaptopropanoyl-3,3,3-d3)glycine-2-13C. This involves the use of deuterated and carbon-13 labeled precursors under controlled reaction conditions to ensure the correct isotopic labeling.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Tiopronin 13C D3 undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives of this compound.

    Reduction: Regeneration of the thiol form of this compound.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

Tiopronin 13C D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Pathways: Investigating metabolic processes and pathways in biological systems.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry for accurate quantification.

    Biological Research: Understanding the interaction of thiol-containing compounds with biological molecules.

    Medical Research: Exploring its potential in the treatment of diseases such as cystinuria and its role in reducing cystine stone formation.

Mechanism of Action

Tiopronin 13C D3 exerts its effects through its thiol group, which can undergo thiol-disulfide exchange reactions. This mechanism is particularly important in reducing cystine concentrations in the urine, thereby preventing the formation of cystine stones. The compound forms a water-soluble mixed disulfide complex with cystine, reducing the amount of sparingly soluble cystine.

Comparison with Similar Compounds

Similar Compounds

    D-Penicillamine: Another thiol-containing compound used in the treatment of cystinuria.

    Captopril: A thiol-containing angiotensin-converting enzyme inhibitor.

    N-Acetylcysteine: A thiol-containing antioxidant used in various medical applications.

Uniqueness of Tiopronin 13C D3

This compound is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for more detailed and accurate studies in various scientific fields, particularly in pharmacokinetics and metabolic research. The presence of these isotopes enhances the compound’s utility as an internal standard in analytical techniques such as mass spectrometry.

Properties

IUPAC Name

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-HZPPXAECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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